molecular formula C19H20N4O B2622982 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole CAS No. 2310125-68-7

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

Cat. No.: B2622982
CAS No.: 2310125-68-7
M. Wt: 320.396
InChI Key: AJYPAVWCHCQJTI-UHFFFAOYSA-N
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Description

5-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole is a synthetic chemical compound (CAS 2310125-68-7) with a molecular formula of C19H20N4O and a molecular weight of 320.40 g/mol . This researcher-focused compound is built on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids known for its wide array of interesting biological activities and its significance in medicinal chemistry . The molecule integrates this azabicyclic octane core with both pyrazole and indole heterocyclic groups, a structural motif found in compounds investigated for targeting various enzymes . The primary research value of this compound lies in its potential as a key intermediate or a pharmacological probe in drug discovery. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in neuroscience and pharmacology. Furthermore, pyrazole-containing derivatives based on similar azabicyclic scaffolds have been identified as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory response and pain . The integration of the indole moiety, a common pharmacophore in bioactive molecules, further enhances its potential utility in developing therapeutics for neurological and inflammatory conditions. Researchers can leverage this compound for exploring structure-activity relationships (SAR), screening against biological targets, and as a building block in the synthesis of more complex molecules for various research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

1H-indol-5-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(14-2-5-18-13(10-14)6-8-20-18)23-15-3-4-16(23)12-17(11-15)22-9-1-7-21-22/h1-2,5-10,15-17,20H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPAVWCHCQJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)NC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Structural and Functional Analog: 3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (BK72503)

Molecular Formula : C₁₈H₁₈N₄O
Key Features :

  • Replaces the indole with a benzonitrile group.
  • Maintains the pyrazole-azabicyclo[3.2.1]octane core.
    Research Context :
  • Marketed as a research chemical (priced $523–$1,656 for 1–100 mg).
  • The nitrile group may enhance metabolic stability compared to indole’s aromatic system, though it could reduce π-stacking interactions with hydrophobic enzyme pockets .

Clinical Candidate: Izencitinib (WHO List 83)

Molecular Formula : C₂₂H₂₆N₈
Key Features :

  • Expands the scaffold with a naphthyridine-aminopyrazole substituent and a propanenitrile linker.
  • Research Context:
  • Targets kinase pathways, likely leveraging the pyrazole and bicyclic core for ATP-binding site interactions.

TRK Kinase Inhibitors: Pyrazolo[1,5-a]pyrimidine Derivatives

Example Compound : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Key Features :

  • Shares the pyrazole group but uses a pyrazolo[1,5-a]pyrimidine core instead of azabicyclo[3.2.1]octane.
  • Fluorine substitutions enhance membrane permeability and target affinity.
    Research Context :
  • Developed as TRK kinase inhibitors for cancer therapy, highlighting the pyrazole’s role in kinase inhibition .

Simplified Analog: 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Dihydrochloride

Molecular Formula : C₁₀H₁₇Cl₂N₃
Key Features :

  • Lacks the carbonyl-linked aromatic group (indole/benzonitrile).
  • Dihydrochloride salt improves solubility but sacrifices target-binding moieties.
    Research Context :
  • Discontinued commercial availability, possibly due to reduced efficacy or formulation challenges .

Data Table: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Research/Commercial Status
Target Compound C₁₈H₁₇N₅O 319.36 Indole, pyrazole, azabicyclo octane Research (inferred)
BK72503 C₁₈H₁₈N₄O 306.36 Benzonitrile, pyrazole, azabicyclo Available for research ($523–$1,656)
Izencitinib C₂₂H₂₆N₈ 314.36 Naphthyridine, propanenitrile Clinical candidate (INN-approved)
TRK Inhibitor (Example) C₁₉H₁₇F₂N₇ 405.39 Pyrazolo[1,5-a]pyrimidine, difluoro Preclinical/clinical oncology
3-(1H-Pyrazol-1-yl)-azabicyclo octane HCl C₁₀H₁₇Cl₂N₃ 250.17 Pyrazole, azabicyclo (no carbonyl) Discontinued

Key Research Findings and SAR Insights

  • Core Scaffold : The 8-azabicyclo[3.2.1]octane is critical for conformational restriction, enhancing binding to targets like kinases. Pyrazole substitution at the 3-position is conserved across analogs, suggesting its role in hydrogen bonding .
  • Substituent Effects: Indole vs. Benzonitrile: Indole’s aromaticity may improve π-stacking in hydrophobic pockets, while benzonitrile’s electron-withdrawing properties could enhance metabolic stability .
  • Therapeutic Potential: TRK inhibitors and izencitinib highlight the scaffold’s versatility in oncology, though the target compound’s indole group may offer unique selectivity profiles .

Biological Activity

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a bicyclic azabicyclo[3.2.1]octane framework with a pyrazole and an indole moiety, which may contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C19_{19}H20_{20}N4_{4}O
Molecular Weight 320.4 g/mol
CAS Number 2310125-68-7

The presence of the carbonyl group enhances its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological investigation.

Biological Activity

Research indicates that compounds featuring the azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, primarily through their interactions with various biochemical pathways.

One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA is beneficial for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit NAAA with low nanomolar potency, suggesting a promising therapeutic role in inflammation management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Substitutions on the pyrazoleCan enhance or reduce potency
Alterations in the carbonylMay affect binding affinity

A detailed SAR study indicated that certain substitutions could lead to significant increases in inhibitory potency against NAAA, with some compounds showing IC50_{50} values as low as 0.042 μM .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • NAAA Inhibition : In a study focused on pyrazole azabicyclo[3.2.1]octane derivatives, a lead compound demonstrated high selectivity and potency against NAAA, supporting its potential use in treating inflammatory conditions .
  • Kappa Opioid Receptor Antagonism : Other azabicyclo derivatives have shown promise as selective antagonists at kappa opioid receptors, which are implicated in pain modulation and mood regulation .

Q & A

Q. What are the key synthetic routes for synthesizing 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting the bicyclic amine core (8-azabicyclo[3.2.1]octane) with activated carbonyl derivatives of 1H-indole under conditions optimized for peptide bond formation.
  • Functionalization of the pyrazole moiety : Introducing the pyrazole group via nucleophilic substitution or cycloaddition reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Purification : Chromatography (e.g., flash column or HPLC) is critical due to the compound’s polarity and potential side products .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic framework, pyrazole substitution, and indole-carbonyl linkage. Nuclear Overhauser Effect (NOE) experiments can resolve stereochemical ambiguities .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for verifying the presence of labile groups like the amide bond .
  • X-ray crystallography : Provides definitive proof of stereochemistry and molecular conformation, though crystallization may require co-crystallization agents due to structural flexibility .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Hydrophobicity : The bicyclic core and aromatic indole group increase hydrophobicity, leading to poor solubility in polar solvents. Use mixed-solvent systems (e.g., DCM:MeOH gradients) during chromatography .
  • Byproduct formation : Residual coupling reagents or unreacted intermediates may co-elute. Preparative HPLC with a C18 column and acidic mobile phase (0.1% TFA) improves separation .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for the bicyclic core?

  • Chiral catalysts : Use enantiopure tert-butyl carbamate derivatives (e.g., (1R,5S)-configured precursors) during bicyclic ring formation. Rhodium-catalyzed asymmetric hydrogenation or organocatalytic methods can achieve >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Employ conditions where racemization of intermediates is minimized, such as low-temperature (-78°C) lithiation for stereospecific functionalization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects or off-target interactions at high doses .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., NAAA enzyme inhibition) versus unrelated receptors .
  • Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., chroman or oxolane derivatives) to identify substituents influencing potency .

Q. What in silico methods predict target interactions and pharmacokinetic properties?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., NAAA) or GPCRs, prioritizing hydrophobic interactions with the bicyclic core and hydrogen bonds with the carbonyl group .
  • ADMET prediction : Tools like SwissADME assess logP (2.5–3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks, guiding lead optimization .

Q. How can stereochemical integrity be maintained during derivatization?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield amines during functionalization of the indole or pyrazole moieties .
  • Stereospecific reactions : Opt for Mitsunobu reactions or enzymatic catalysis (e.g., lipases) to preserve configuration during hydroxylation or esterification steps .

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